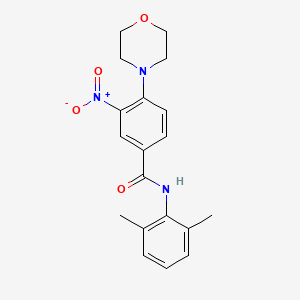
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that is widely used in scientific research applications. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone lysine demethylase JMJD3. GSK-J4 has been shown to have a variety of biochemical and physiological effects, and it is commonly used in laboratory experiments to study the mechanisms of gene regulation and epigenetics.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide involves the inhibition of the histone lysine demethylase JMJD3. This enzyme is responsible for the demethylation of lysine 27 on histone H3, which is a key epigenetic mark that is associated with gene activation. By inhibiting JMJD3, GSK-J4 can prevent the demethylation of lysine 27 on histone H3, which can lead to the silencing of genes that are normally activated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a histone lysine demethylase inhibitor, GSK-J4 has also been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide in laboratory experiments include its potency as a histone lysine demethylase inhibitor, its ability to alter the epigenetic landscape of cells, and its ability to modulate gene expression. However, there are also limitations to the use of this compound in laboratory experiments. For example, GSK-J4 may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of focus could be the development of more potent and selective inhibitors of JMJD3, which could be used to study the role of this enzyme in various cellular processes. Another area of focus could be the identification of new targets for GSK-J4, which could lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Finally, future research could focus on the use of GSK-J4 in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is commonly used in scientific research applications to study the mechanisms of gene regulation and epigenetics. This compound is a potent inhibitor of the histone lysine demethylase JMJD3, which is an enzyme that plays a key role in the regulation of gene expression. By inhibiting JMJD3, GSK-J4 can alter the epigenetic landscape of cells and modulate the expression of genes.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-4-3-5-14(2)18(13)20-19(23)15-6-7-16(17(12-15)22(24)25)21-8-10-26-11-9-21/h3-7,12H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWMDDWWUNWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



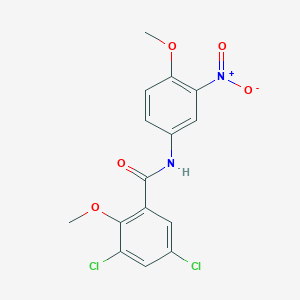
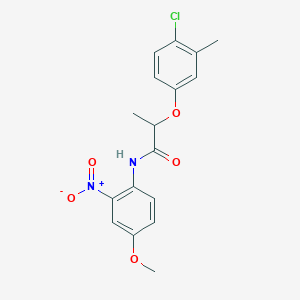
![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)
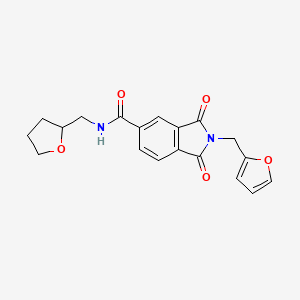
![methyl 5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B4401158.png)

![N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)
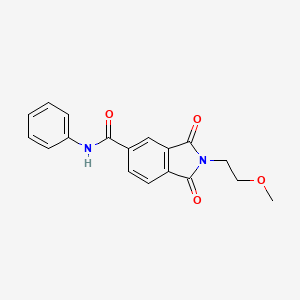
![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
